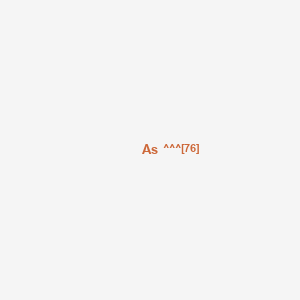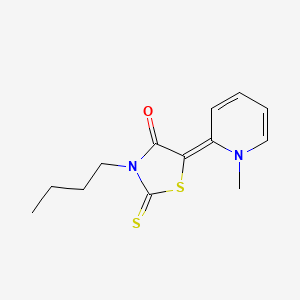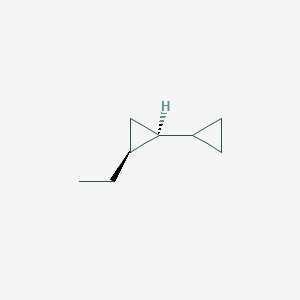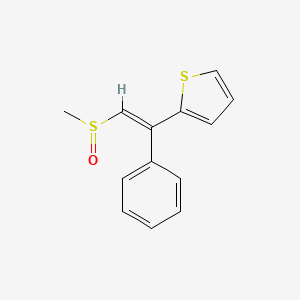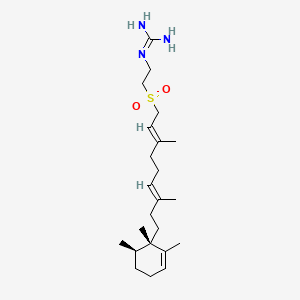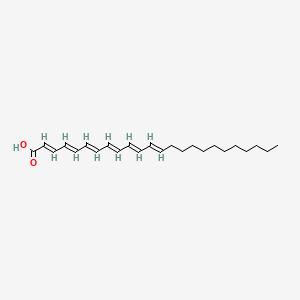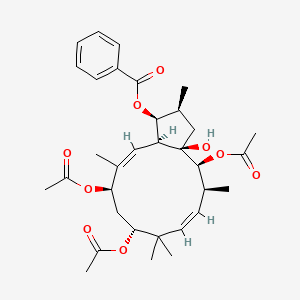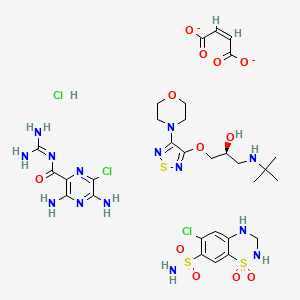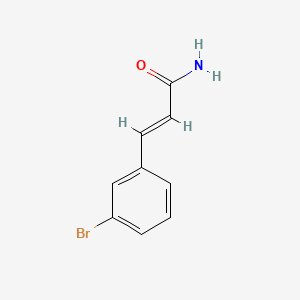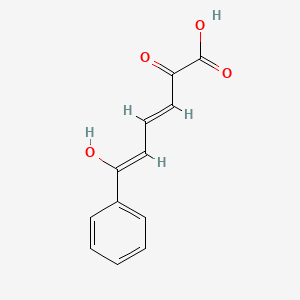
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is a hexadienedioic acid compound characterized by a 2-hydroxy substituent and a specific (2Z,4E) configuration. This compound is notable for its conjugated diene structure, which is significant in various biological and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid can be achieved through a stereoselective one-pot method. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The process includes a cascade reaction involving the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method described above can be scaled up for industrial applications, given its efficiency and the high yield of the desired product.
化学反応の分析
Types of Reactions: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
作用機序
The mechanism by which (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid exerts its effects involves its interaction with specific molecular targets. The conjugated diene structure allows it to participate in electron transfer reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application, such as antibacterial or anticancer activity.
類似化合物との比較
(2Z,4E)-2-Hydroxymuconic acid: This compound shares a similar hexadienedioic acid structure with a 2-hydroxy substituent.
(2Z,4E)-2,4-Dienamides: These compounds also feature conjugated diene structures and are used in similar applications.
Uniqueness: (2Z,4E)-2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid is unique due to its specific (2Z,4E) configuration and the presence of both hydroxy and oxo functional groups
特性
CAS番号 |
50480-67-6 |
|---|---|
分子式 |
C12H10O4 |
分子量 |
218.20 g/mol |
IUPAC名 |
(3E,5Z)-6-hydroxy-2-oxo-6-phenylhexa-3,5-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-10(9-5-2-1-3-6-9)7-4-8-11(14)12(15)16/h1-8,13H,(H,15,16)/b8-4+,10-7- |
InChIキー |
YOVXRIACERVBAG-BLQYPLODSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/C=C/C(=O)C(=O)O)/O |
SMILES |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=CC=CC(=O)C(=O)O)O |
同義語 |
2-hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, (E,Z)-isomer HOPDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)

